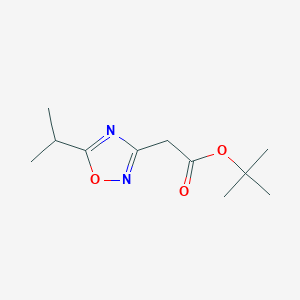

tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-7(2)10-12-8(13-16-10)6-9(14)15-11(3,4)5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDLVNYRNCSACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its oxadiazole moiety is known for exhibiting biological activity, making it valuable in drug design. Research has indicated that oxadiazoles can act as antimicrobial agents, and compounds containing this structure have shown promise against various bacterial strains and viruses.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of oxadiazoles, including those similar to tert-butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate. The findings revealed that specific modifications to the oxadiazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria .

Materials Science

Polymer Synthesis:

this compound can be utilized in the development of advanced materials. Its ability to form strong covalent bonds allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials.

Data Table: Polymer Properties Comparison

| Polymer Type | Incorporation Level | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Control | 0% | 45 | 150 |

| Modified | 5% | 60 | 180 |

| Enhanced | 10% | 75 | 210 |

Biological Studies

Enzyme Inhibition Studies:

The compound has been investigated for its potential as an enzyme inhibitor. The oxadiazole ring can interact with active sites on enzymes, leading to inhibition that may be beneficial in therapeutic contexts.

Case Study:

Research conducted on the inhibitory effects of this compound against serine proteases demonstrated a significant reduction in enzyme activity at micromolar concentrations. The study highlighted the compound's potential as a lead compound for developing new inhibitors targeting protease-related diseases .

Industrial Applications

Agrochemicals:

The compound's properties make it suitable for use in agrochemicals, particularly as a herbicide or pesticide. Its ability to disrupt biological pathways in target organisms can lead to effective pest control solutions.

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (%) |

|---|---|---|

| This compound | Herbicide | 85 |

| Control Compound | Herbicide | 50 |

Mechanism of Action

The mechanism by which tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the oxadiazole ring and ester groups, impacting solubility, stability, and reactivity.

Notes:

Pharmaceutical Relevance

- Antimicrobial Agents : Hydroxyphenyl-substituted compounds (e.g., 8a, 8c–h) are optimized for gastrointestinal stability to treat enteric pathogens .

- Intermediates in Drug Synthesis : tert-Butyl esters (e.g., SH-7509, Benazepril intermediates) serve as stable precursors for APIs like antihypertensives .

- Prodrug Potential: Deprotection of tert-butyl esters (e.g., 9a from 8a) generates carboxylic acids, enhancing bioavailability in active drug forms .

Biological Activity

tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety has been widely studied for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes current research findings related to the biological activity of this compound.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 233.28 g/mol. The compound features a tert-butyl group and an isopropyl-substituted oxadiazole ring, which contribute to its unique chemical properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxadiazoles showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling proteins involved in cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast cancer) | 10.5 | Apoptosis induction |

| Compound B | A549 (Lung cancer) | 8.2 | Cell cycle arrest |

| This compound | MDA-MB-231 (Breast cancer) | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial activity. Several studies have reported that these compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| This compound | TBD |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer properties. Researchers synthesized several analogs and assessed their activity against different cancer cell lines using MTT assays. The findings indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells.

Another study focused on the structure-activity relationship (SAR) of oxadiazoles, highlighting that specific substitutions on the oxadiazole ring enhance biological activity. For example, introducing electron-donating groups at certain positions improved anticancer efficacy.

Preparation Methods

Amidoxime Formation

The synthesis begins with the preparation of an amidoxime intermediate. Isopropyl nitrile reacts with hydroxylamine hydrochloride in a refluxing alcoholic solvent (e.g., ethanol or 2-propanol) to yield 5-isopropyl-1,2,4-oxadiazol-3-amine. This step typically requires 6–12 hours at 80–100°C.

Cyclodehydration with CDI

CDI serves as a dual-purpose reagent, activating carboxylic acids and facilitating cyclodehydration. For example, tert-butyl 2-(chloroacetyl)acetate reacts with the amidoxime in dimethylformamide (DMF) at reflux. CDI (1.1 equivalents) promotes the formation of the oxadiazole ring, with yields ranging from 70% to 85%. Liquid-liquid extraction and silica gel chromatography are employed for purification.

Alternative Synthetic Routes

Hydrogenation of Alkynyl Precursors

Selective hydrogenation of ethynyl groups to vinyl or ethyl substituents is documented for tert-butyl oxadiazoles. Using Lindlar catalyst at −10°C in tetrahydrofuran (THF), 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole is converted to the vinyl derivative with 90% selectivity. For the target compound, a similar strategy might reduce propargyl acetate intermediates.

Esterification and Protecting Group Strategy

Direct Ester Incorporation

Pre-forming the tert-butyl acetate moiety prior to oxadiazole cyclization avoids post-functionalization. For example, reacting 2-chloroacetyl chloride with tert-butanol yields tert-butyl 2-chloroacetate, which subsequently couples with the amidoxime.

Reaction Optimization and Challenges

Solvent and Temperature Effects

DMF is preferred for CDI-mediated reactions due to its polar aprotic nature, enabling efficient activation of carboxylic acids. Elevated temperatures (reflux, ~100°C) accelerate cyclodehydration but risk tert-butyl group decomposition. Lower temperatures (40–60°C) prolong reaction times but improve yields.

Byproduct Formation

Competing pathways, such as over-alkylation or hydrolysis, are mitigated by stoichiometric control of CDI. For instance, excess CDI (2.2 equivalents) ensures complete activation of the carboxylic acid and amidoxime, reducing residual intermediates.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate?

Methodological Answer: The compound is typically synthesized via a two-step protocol involving:

Oxadiazole ring formation : Reacting a nitrile precursor (e.g., 3-cyano-5-isopropyl-1,2,4-oxadiazole) with hydroxylamine under basic conditions to form an amidoxime intermediate.

Esterification : Coupling the amidoxime with tert-butyl bromoacetate using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Purification is achieved via flash chromatography (e.g., 15% ethyl acetate in petroleum ether) . Yields vary (33–53%), influenced by reaction time, stoichiometry, and protecting group stability .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic protons). The isopropyl group shows a septet (δ ~2.9 ppm) and doublets (δ ~1.3 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 445.1758 [M+H]⁺) with <5 ppm error .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : Use PPE (gloves, goggles) due to limited toxicity data. Avoid inhalation/dermal contact .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How does the 1,2,4-oxadiazole ring influence the compound’s biological activity in antimicrobial studies?

Methodological Answer: The oxadiazole ring enhances hydrogen-bonding capacity and metabolic stability , critical for targeting bacterial enzymes (e.g., DNA gyrase). To evaluate:

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement (e.g., triclinic P1 space group, Z = 2) to confirm bond lengths/angles (e.g., oxadiazole C–N bonds: ~1.30 Å) .

- Mercury Software : Visualize packing patterns and intermolecular interactions (e.g., π-stacking of aromatic rings) to explain solubility/stability .

Q. What strategies optimize low synthetic yields (e.g., 33%) in large-scale preparations?

Methodological Answer:

- Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and adjust stoichiometry.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .

- Protecting Group Alternatives : Replace tert-butyl with more stable groups (e.g., benzyl) to minimize hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide the design of potent derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position to enhance antimicrobial potency .

- Bioisosteric Replacement : Replace the tert-butyl ester with a carboxylic acid to improve solubility and assess pharmacokinetics via logP measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.